molecular formula C28H39N3O12 B12735679 (E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-3-phenylpropan-1-amine CAS No. 81402-36-0

(E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-3-phenylpropan-1-amine

Cat. No.: B12735679
CAS No.: 81402-36-0
M. Wt: 609.6 g/mol
InChI Key: XVSKFTGEDVVSQO-LDFLFNBESA-N
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Description

(E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-3-phenylpropan-1-amine is a complex organic compound that features both an unsaturated dicarboxylic acid and a substituted amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-3-phenylpropan-1-amine typically involves multiple steps:

    Formation of (E)-but-2-enedioic acid: This can be achieved through the oxidation of maleic acid or maleic anhydride.

    Synthesis of N,N-dimethyl-3-(4-methylpiperazin-1-yl)-3-phenylpropan-1-amine: This step involves the reaction of N,N-dimethyl-3-phenylpropan-1-amine with 4-methylpiperazine under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and phenyl groups.

    Reduction: Reduction reactions can target the double bond in the (E)-but-2-enedioic acid moiety.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Saturated dicarboxylic acids or amines.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the synthesis of polymers or advanced materials.

Biology

    Biochemical Studies: Used as a probe to study enzyme interactions or receptor binding.

Medicine

Industry

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-3-phenylpropan-1-amine: Lacks the piperazine ring and (E)-but-2-enedioic acid moiety.

    4-methylpiperazine: Contains the piperazine ring but lacks the phenyl and (E)-but-2-enedioic acid components.

Uniqueness

(E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-3-phenylpropan-1-amine is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not seen in simpler analogs.

Properties

CAS No.

81402-36-0

Molecular Formula

C28H39N3O12

Molecular Weight

609.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-3-phenylpropan-1-amine

InChI

InChI=1S/C16H27N3.3C4H4O4/c1-17(2)10-9-16(15-7-5-4-6-8-15)19-13-11-18(3)12-14-19;3*5-3(6)1-2-4(7)8/h4-8,16H,9-14H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)/b;3*2-1+

InChI Key

XVSKFTGEDVVSQO-LDFLFNBESA-N

Isomeric SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)CCN(C)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCN(CC1)C(CCN(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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